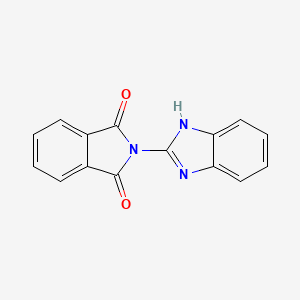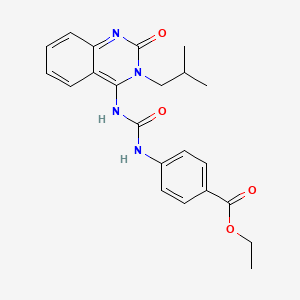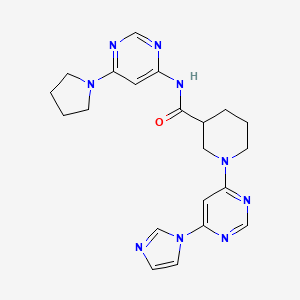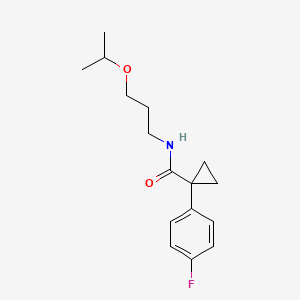
N-(4-cyanothian-4-yl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanothian-4-yl)quinoline-6-carboxamide is a chemical compound with the molecular formula C16H15N3OS and a molecular weight of 297.38
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanothian-4-yl)quinoline-6-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanothian-4-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction may produce quinoline-6-carboxamide derivatives with different substituents .
Aplicaciones Científicas De Investigación
N-(4-cyanothian-4-yl)quinoline-6-carboxamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its antiplasmodial activity and potential use in treating malaria.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-cyanothian-4-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-cyanothian-4-yl)quinoline-6-carboxamide include other quinoline-6-carboxamide derivatives, such as quinoline-6-glyoxylamide and quinoline-2-carboxamide .
Uniqueness
This compound is unique due to its specific structure, which includes a cyano group and a thianyl moiety.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-11-16(5-8-21-9-6-16)19-15(20)13-3-4-14-12(10-13)2-1-7-18-14/h1-4,7,10H,5-6,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFGXSRAPSXELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2400808.png)


![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide](/img/structure/B2400813.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2400814.png)
![1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2400816.png)
![2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2400817.png)




![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)
